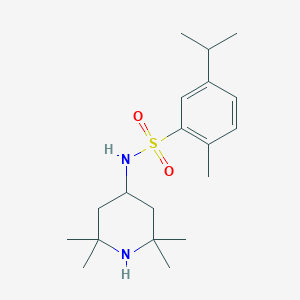![molecular formula C15H13Cl2NO5S B345143 (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 524051-14-7](/img/structure/B345143.png)
(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is an organic compound characterized by its complex structure, which includes a sulfonamide group, dichlorophenyl, and methoxyphenyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 3,4-dichloro-2-methoxyaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.
-
Coupling with Phenylacetic Acid: : The sulfonamide intermediate is then coupled with phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of drugs with antibacterial, antifungal, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural features make it a candidate for the development of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is largely dependent on its interaction with biological targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
(4-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid: Contains an additional methoxy group, potentially altering its chemical properties and interactions.
(4-{[(3,4-Dichloro-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid: The presence of a methyl group instead of a methoxy group can influence its steric and electronic properties.
Uniqueness
The unique combination of dichloro and methoxy substituents in (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-23-15-12(7-6-11(16)14(15)17)24(21,22)18-10-4-2-9(3-5-10)8-13(19)20/h2-7,18H,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJXEJUNTXKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B345060.png)

![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B345063.png)

![3,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B345070.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345073.png)


![N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B345078.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345083.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B345084.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345088.png)


